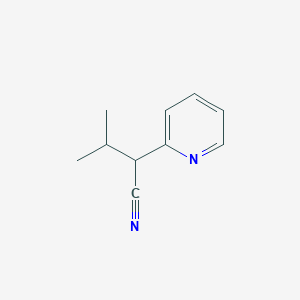
3-methyl-2-pyridin-2-yl-butyronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-pyridin-2-yl-butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a pyridine ring at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-pyridin-2-yl-butyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-methyl-2-pyridin-2-yl-butyronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives, depending on the electrophile used.
科学的研究の応用
3-methyl-2-pyridin-2-yl-butyronitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-methyl-2-pyridin-2-yl-butyronitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
2-Methyl-3-(pyridin-2-yl)butanenitrile: Similar structure but with different substitution pattern.
3-Methyl-2-(pyridin-3-yl)butanenitrile: Pyridine ring substituted at a different position.
3-Methyl-2-(pyridin-4-yl)butanenitrile: Pyridine ring substituted at the fourth position.
Uniqueness
3-methyl-2-pyridin-2-yl-butyronitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the pyridine ring and the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
特性
CAS番号 |
32081-58-6 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
3-methyl-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)9(7-11)10-5-3-4-6-12-10/h3-6,8-9H,1-2H3 |
InChIキー |
AXKIKQXQOGBGKD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#N)C1=CC=CC=N1 |
正規SMILES |
CC(C)C(C#N)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















